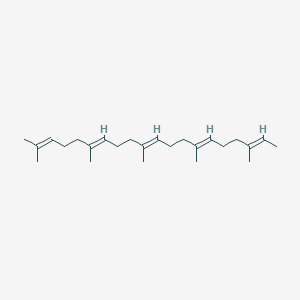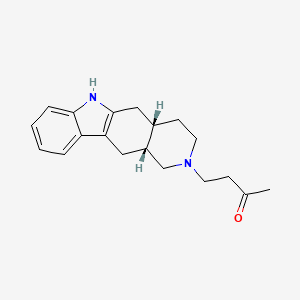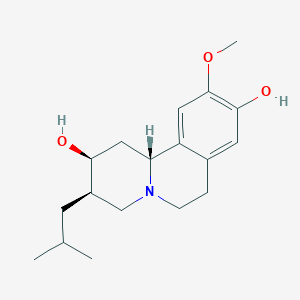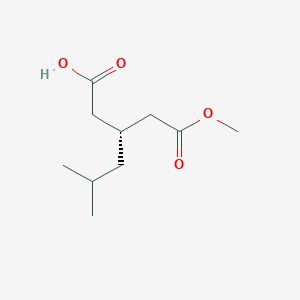
Rby9PL2htv
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl (3R)-3-(2-methylpropyl)pentanedioate, also known by its Unique Ingredient Identifier RBY9PL2HTV, is a compound with the molecular formula C10H18O4. It is a monomethyl ester of pentanedioic acid, featuring a stereocenter at the 3-position, which is in the R configuration .
Preparation Methods
The synthesis of 1-Methyl (3R)-3-(2-methylpropyl)pentanedioate can be achieved through various synthetic routes. One common method involves the esterification of pentanedioic acid with methanol in the presence of an acid catalyst. The reaction conditions typically include refluxing the mixture to drive the reaction to completion. Industrial production methods may employ continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
1-Methyl (3R)-3-(2-methylpropyl)pentanedioate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl (3R)-3-(2-methylpropyl)pentanedioate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl (3R)-3-(2-methylpropyl)pentanedioate involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed by esterases, releasing the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial in various biological processes and can influence the compound’s bioavailability and activity .
Comparison with Similar Compounds
1-Methyl (3R)-3-(2-methylpropyl)pentanedioate can be compared with other similar compounds, such as:
Tertiary butyl esters: These compounds share similar ester functional groups but differ in their alkyl substituents.
Other pentanedioic acid esters: Compounds like dimethyl pentanedioate and ethyl pentanedioate have different ester groups but similar core structures.
The uniqueness of 1-Methyl (3R)-3-(2-methylpropyl)pentanedioate lies in its specific stereochemistry and the presence of the 2-methylpropyl group, which can influence its reactivity and applications .
Properties
CAS No. |
156048-92-9 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(3R)-3-(2-methoxy-2-oxoethyl)-5-methylhexanoic acid |
InChI |
InChI=1S/C10H18O4/c1-7(2)4-8(5-9(11)12)6-10(13)14-3/h7-8H,4-6H2,1-3H3,(H,11,12)/t8-/m1/s1 |
InChI Key |
NRXIYKWMCOQUTK-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)C[C@H](CC(=O)O)CC(=O)OC |
Canonical SMILES |
CC(C)CC(CC(=O)O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


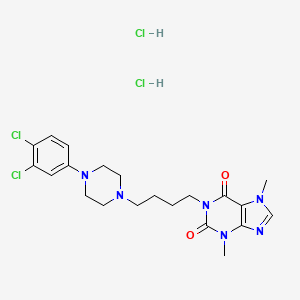
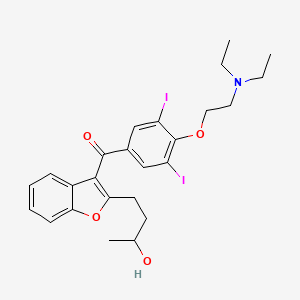
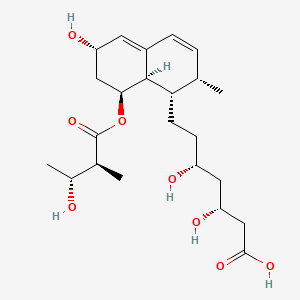
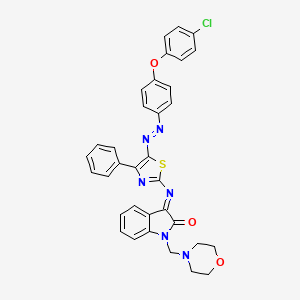

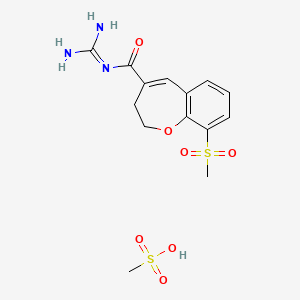
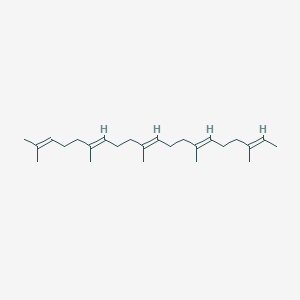

![(4R,8R)-2,4,18-trihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one](/img/structure/B12780753.png)
